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molecular formula C7H5F3N2O3S B8691682 [2-(2,2,2-Trifluoroacetamido)-1,3-thiazol-4-yl]acetic acid CAS No. 62556-95-0

[2-(2,2,2-Trifluoroacetamido)-1,3-thiazol-4-yl]acetic acid

Cat. No. B8691682
M. Wt: 254.19 g/mol
InChI Key: MSXZESGQSPPELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254260

Procedure details

To a solution of potassium hydroxide (4.2 g.) in water (100 ml.) was added ethyl 2-trifluoroacetamidothiazol-4-ylacetate (14.1 g.) at room temperature with stirring, and the mixture was stirred for 1 hour at room temperature. After the reaction, the reaction mixture was washed with ethyl acetate and adjusted to about pH 3 with 10% hydrochloric acid under ice-cooling and stirring. The precipitated solid was collected by filtration and dried over phosphorus pentoxide to give 2-trifluoroacetamidothiazol-4-ylacetic acid (8.5 g.), mp 117°-120° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]([F:20])([F:19])[C:5]([NH:7][C:8]1[S:9][CH:10]=[C:11]([CH2:13][C:14]([O:16]CC)=[O:15])[N:12]=1)=[O:6]>O>[F:20][C:4]([F:3])([F:19])[C:5]([NH:7][C:8]1[S:9][CH:10]=[C:11]([CH2:13][C:14]([OH:16])=[O:15])[N:12]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
14.1 g
Type
reactant
Smiles
FC(C(=O)NC=1SC=C(N1)CC(=O)OCC)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NC=1SC=C(N1)CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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